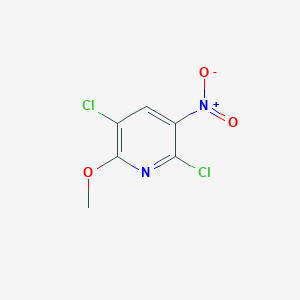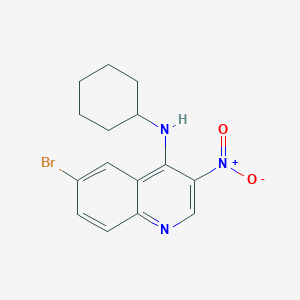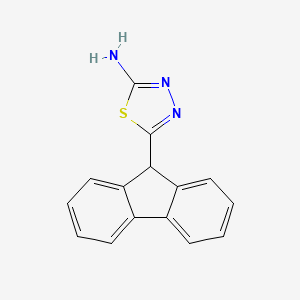![molecular formula C7H13ClO2 B13704733 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran](/img/structure/B13704733.png)
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is an organic compound with the molecular formula C7H13ClO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with chloromethyl methyl ether in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl methyl ether. The product is then purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its ability to interact with biological targets.
Wirkmechanismus
The mechanism of action of 2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can also undergo oxidation and reduction reactions, which alter its chemical structure and properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)tetrahydro-2H-pyran: Similar structure but lacks the methoxy group.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromine atom instead of chlorine.
Tetrahydropyran-2-methanol: Contains a hydroxyl group instead of the chloromethoxy group.
Uniqueness
2-[(Chloromethoxy)methyl]tetrahydro-2H-pyran is unique due to the presence of both chloromethyl and methoxy groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications .
Eigenschaften
Molekularformel |
C7H13ClO2 |
|---|---|
Molekulargewicht |
164.63 g/mol |
IUPAC-Name |
2-(chloromethoxymethyl)oxane |
InChI |
InChI=1S/C7H13ClO2/c8-6-9-5-7-3-1-2-4-10-7/h7H,1-6H2 |
InChI-Schlüssel |
IGOHOPRQMOJMCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)COCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)

![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)

![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)



![3-Amino-5-(6-imidazo[1,2-a]pyridyl)pyrazole HCl](/img/structure/B13704690.png)
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)



![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
